molecular formula C8H7N B588561 3-Ethynylaniline-d4 CAS No. 1794883-73-0

3-Ethynylaniline-d4

Cat. No.: B588561
CAS No.: 1794883-73-0
M. Wt: 121.175
InChI Key: NNKQLUVBPJEUOR-LNFUJOGGSA-N
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Description

3-Ethynylaniline-d4: is a deuterated analog of 3-Ethynylaniline, a compound characterized by the presence of an ethynyl group attached to an aniline ring. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various analytical and research applications. This compound is often used as a reference standard in analytical chemistry and has applications in the synthesis of pharmaceuticals and other organic compounds .

Mechanism of Action

Target of Action

3-Ethynylaniline-d4 is a deuterated derivative of 3-Ethynylaniline . It is primarily used as a biochemical reagent in life science research It is known to be used in the synthesis of various compounds, suggesting its role in interacting with multiple molecular targets .

Mode of Action

The mode of action of this compound involves its interaction with its targets through chemical reactions. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction is a type of click chemistry, a term used to describe reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high yields .

Biochemical Pathways

Given its role as a click chemistry reagent, it is likely involved in the synthesis of various biochemical compounds .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific biochemical reactions it is involved in. As a click chemistry reagent, it can contribute to the synthesis of various compounds, potentially leading to diverse molecular and cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the specific experimental conditions, such as temperature, pH, and the presence of other chemical reagents. For instance, its storage temperature is recommended to be 2-8°C , indicating that temperature can affect its stability.

Biochemical Analysis

Biochemical Properties

3-Ethynylaniline-d4 interacts with various biomolecules in biochemical reactions. The Alkyne group in this compound can react with molecules containing Azide groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAc) . This reaction is a cornerstone of click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its Alkyne group, which can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction allows for the creation of complex molecules from simpler ones, potentially influencing enzyme activity, biomolecular interactions, and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethynylaniline-d4 can be synthesized through the reduction of 3-ethynylnitrobenzene-d4. The reduction process typically involves the use of reducing agents such as stannous chloride dihydrate or hydrazinium hydroxide solution in the presence of ethanol .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar reduction methods. The process is optimized for high yield and purity, ensuring that the deuterated compound meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Ethynylaniline-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 3-Ethynylaniline-d4 is unique due to the presence of deuterium atoms, which makes it particularly useful in analytical applications where isotopic labeling is required. Compared to its non-deuterated analogs, this compound provides enhanced stability and precision in mass spectrometry and other analytical techniques .

Properties

CAS No.

1794883-73-0

Molecular Formula

C8H7N

Molecular Weight

121.175

IUPAC Name

2,3,4,6-tetradeuterio-5-ethynylaniline

InChI

InChI=1S/C8H7N/c1-2-7-4-3-5-8(9)6-7/h1,3-6H,9H2/i3D,4D,5D,6D

InChI Key

NNKQLUVBPJEUOR-LNFUJOGGSA-N

SMILES

C#CC1=CC(=CC=C1)N

Synonyms

(3-Ethynylphenyl)amine-d4;  (m-Aminophenyl)acetylene-d4;  1-Amino-3-ethynylbenzene-d4;  3-Acetylenylaniline-d4;  3-Amino-1-ethynylbenzene-d4;  3-Ethynylaniline-d4;  3-Ethynylbenzenamine-d4;  m-Ethynylaniline-d4

Origin of Product

United States

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